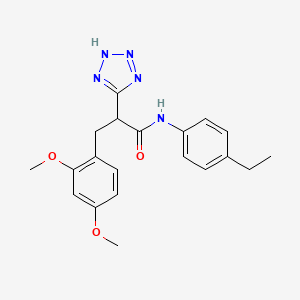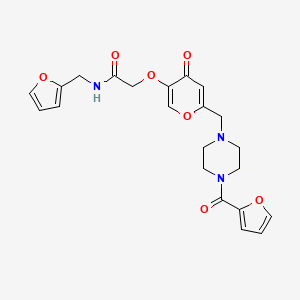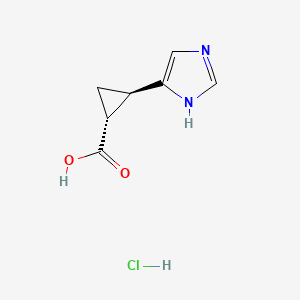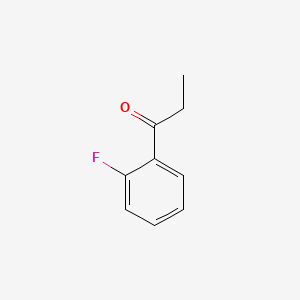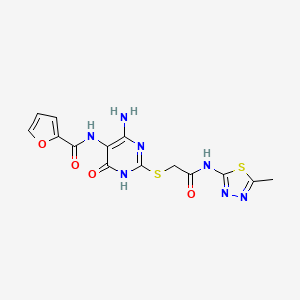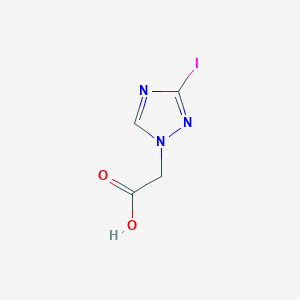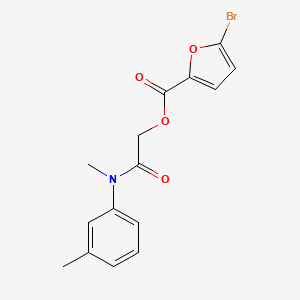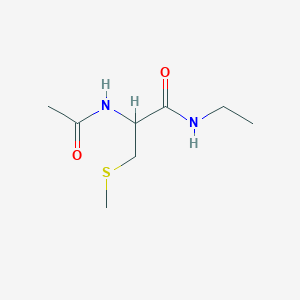![molecular formula C14H14Cl2F3N3 B2696085 (3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride CAS No. 1431970-08-9](/img/structure/B2696085.png)
(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a trifluoromethyl group (-CF3), an indazole ring, and a phenyl ring, which are all connected. The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of drug molecules . The indazole ring is a bicyclic compound, consisting of two fused aromatic rings: a benzene ring and a pyrazole ring. Indazole derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring system, the phenyl ring, and the trifluoromethyl group. These structural features could be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the trifluoromethyl group, the indazole ring, and the phenyl ring. The trifluoromethyl group is electron-withdrawing, which could affect the electron density on the indazole and phenyl rings and influence their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility. The aromatic rings could contribute to the compound’s stability and rigidity .Wissenschaftliche Forschungsanwendungen
Crop Protection (Agrochemicals)
Specific Scientific Field
Agrochemistry
Summary of Application
The compound has found significant use in protecting crops from pests. Its derivatives exhibit pesticidal properties, making them valuable tools for sustainable agriculture. The introduction of fluazifop-butyl , the first trifluoromethylpyridine (TFMP) derivative, revolutionized crop protection. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Experimental Procedures
The synthesis of TFMP derivatives involves several key steps:
- Cyclocondensation Reactions : Various cyclocondensation reactions using trifluoromethyl-containing building blocks to create TFMP derivatives .
Results and Outcomes
The biological activities of TFMP derivatives are attributed to the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety. These compounds effectively protect crops from pests, contributing to sustainable agriculture. Ongoing research aims to discover novel applications for TFMP derivatives in crop protection .
Inhibition of Diphenolase Enzymes
Specific Scientific Field
Biochemistry
Summary of Application
The compound has been investigated for its potential to inhibit diphenolase enzymes. These enzymes play a role in melanin biosynthesis and are relevant in various biological processes.
Experimental Procedures
Biochemical assays were conducted to evaluate the inhibitory effects of the compound on diphenolase enzymes. The results were compared to a reference compound, kojic acid .
Results and Outcomes
The compound demonstrated inhibitory activity against diphenolase enzymes, suggesting its potential utility in regulating melanin production or related processes.
Analgesic Properties
Specific Scientific Field
Pharmacology
Summary of Application
The compound has been explored for its analgesic potential. Researchers investigated its effects on pain relief.
Experimental Procedures
Animal models were used to assess the compound’s analgesic properties. Onset of action and duration were evaluated .
Results and Outcomes
Several derivatives exhibited quick onset of action, making them promising candidates for pain management. Further studies are needed to optimize their efficacy and safety profiles.
Pharmaceutical Applications
Specific Scientific Field
Medicinal Chemistry
Summary of Application
The compound and its derivatives have been considered for pharmaceutical applications.
Experimental Procedures
Various synthetic routes were explored to obtain the compound and its analogs. Transformations, such as reducing amination, led to the synthesis of pharmaceutical agents .
Results and Outcomes
Several pharmaceutical products containing the trifluoromethyl moiety have been granted market approval. Ongoing clinical trials explore additional applications. The unique properties of the trifluoromethyl group contribute to their pharmacological effects.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3.ClH/c15-10-7-8(19)5-6-12(10)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18;/h5-7H,1-4,19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYODUXZPYWHIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)N)Cl)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696004.png)
![2-Nitro-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2696007.png)
![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2696008.png)
![N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2696009.png)
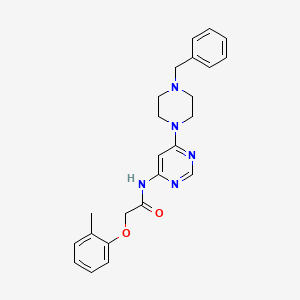
![N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2696011.png)
